1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
- The carboxylic acid group can be introduced through various methods, such as the hydrolysis of an ester precursor or direct carboxylation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
- Scaling up the Huisgen cycloaddition reaction.
- Utilizing continuous flow reactors to enhance reaction efficiency.
- Implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
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Formation of the Triazole Ring:
- The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include 2-fluorophenyl azide and a propyl alkyne.
- The reaction is usually catalyzed by copper(I) salts (Cu(I)) under mild conditions, often referred to as “click chemistry.”
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
- Oxidation and reduction reactions can yield various derivatives with modified functional groups.
- Substitution reactions can produce a range of substituted triazole derivatives, depending on the reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its triazole core.
Medicine: Triazole derivatives are known for their antimicrobial and antifungal properties, making this compound a candidate for drug development.
Industry: It can be utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application:
Biological Systems: In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites.
Chemical Reactions: In chemical reactions, the compound can act as a ligand, coordinating with metal centers to form complexes that catalyze various transformations.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the propyl group, which may affect its solubility and reactivity.
1-(2-Chlorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
1-(2-Methylphenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of fluorine can impact the compound’s steric and electronic characteristics.
Uniqueness: 1-(2-Fluorophenyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its fluorophenyl and propyl groups, which confer specific electronic and steric properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-propyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-5-10-11(12(17)18)14-15-16(10)9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBIKRQIUXEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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